Structural Differentiation: Unique Substitution Pattern for Sulfonylurea Intermediate Specificity
2-Methoxy-4-amino-6-methylamino-1,3,5-triazine (CAS 37019-25-3) possesses a unique 2-methoxy, 4-amino, 6-methylamino substitution on the 1,3,5-triazine core . This distinguishes it from the close analog 2-Amino-4-methoxy-6-methyl-1,3,5-triazine (CAS 1668-54-8), which lacks the methylamino group and is primarily a degradation metabolite of herbicides [1]. The target compound is not a known metabolite but is documented as a specific synthetic intermediate . The presence of both primary and secondary amine functionalities, alongside the methoxy group, provides a different set of nucleophilic and hydrogen-bonding sites crucial for its intended reactivity [2].
| Evidence Dimension | Molecular Structure and Functional Group Array |
|---|---|
| Target Compound Data | 2-methoxy-4-amino-6-methylamino-1,3,5-triazine (C5H9N5O) |
| Comparator Or Baseline | 2-Amino-4-methoxy-6-methyl-1,3,5-triazine (C5H8N4O, CAS 1668-54-8); 2-Methoxy-4-methyl-6-(methylamino)-1,3,5-triazine (C6H10N4O, CAS 5248-39-5) |
| Quantified Difference | Distinct N-methylation and amino group positioning leading to different molecular weights (155.16 g/mol for target vs. 140.15 g/mol and 154.17 g/mol, respectively) and electronic properties |
| Conditions | Chemical structure and nomenclature analysis via authoritative databases [REFS-1, REFS-2, REFS-3] |
Why This Matters
This specific functional group array is essential for the selective coupling with sulfonyl isocyanates to produce certain sulfonylurea herbicides, differentiating it from general triazine intermediates.
- [1] ZFIN. Term: 2-methyl-4-amino-6-methoxy-s-triazine (CHEBI:83511). Available at: https://zfin.org/action/ontology/term-detail-popup?termID=CHEBI:83511. View Source
- [2] Chemicalbook. SDS for 6-methoxy-2-N-methyl-1,3,5-triazine-2,4-diamine. Available at: https://www.chemicalbook.in/sds/37019-25-3.htm. View Source
